4-amino-2,3-dihydro-1H-inden-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-3-1-2-7-6(8)4-5-9(7)11/h1-3,9,11H,4-5,10H2 |
InChI Key |
KRPKMDISEBPBQF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1O)C=CC=C2N |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2,3 Dihydro 1h Inden 1 Ol and Its Stereoisomers
Retrosynthetic Analysis for the 4-amino-1-hydroxyindane Core
A logical retrosynthetic analysis of the 4-amino-2,3-dihydro-1H-inden-1-ol core begins with the disconnection of the functional groups. The primary target can be disconnected at the C-O and C-N bonds. The hydroxyl and amino groups can be installed via the reduction of a corresponding ketone and nitro group, respectively. This leads back to a key intermediate: 4-nitro-2,3-dihydro-1H-inden-1-one (4-nitro-1-indanone).
This indanone intermediate is accessible through an intramolecular Friedel-Crafts acylation. The disconnection of the five-membered ring of the indanone points to a 3-phenylpropionic acid derivative as a suitable precursor. Specifically, 3-(3-nitrophenyl)propanoic acid can be cyclized under acidic conditions to form the required 4-nitro-1-indanone. This precursor, in turn, can be prepared through various standard organic chemistry methods. This retrosynthetic pathway offers a clear and practical approach to the target molecule, starting from readily available materials.
Classical and Modern Approaches to the Indane Ring System with Amino and Hydroxyl Functionalization
The construction of the 4-amino-1-hydroxyindane core typically begins with the synthesis of the indanone ring system, followed by functional group manipulations.
A prevalent and classical method for forming the indanone skeleton is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids. nih.gov For the target molecule, this involves the cyclization of 3-(3-nitrophenyl)propanoic acid. This reaction is traditionally carried out using strong acids like polyphosphoric acid (PPA) or Eaton's reagent. Modern variations of this synthesis aim for greener and more efficient conditions, such as using microwave assistance with reusable metal triflate catalysts. nih.gov
Once the key intermediate, 4-nitro-1-indanone, is obtained, the synthesis proceeds with the reduction of the ketone and the nitro group. biocompare.com The reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄). This reduction can lead to a mixture of cis and trans diastereomers relative to the substituent at the 4-position. The stereochemical outcome can be influenced by the choice of reducing agent and reaction conditions. For instance, bulkier reducing agents may favor the formation of one diastereomer over the other.
Enantioselective Synthesis of this compound
Achieving enantiopurity is crucial for many applications of chiral molecules. For this compound, several strategies can be employed to control the stereochemistry at the C1 and C4 centers.
Asymmetric Catalysis (e.g., Transition Metal-Catalyzed Asymmetric Hydrogenation, Organocatalysis)
Asymmetric catalysis offers a powerful method for setting the stereocenter at the C1 position through the enantioselective reduction of the prochiral ketone in 4-nitro-1-indanone or a protected amino-indanone.
Asymmetric Transfer Hydrogenation (ATH) , often employing chiral ruthenium catalysts, is a highly effective method. rsc.org Catalysts such as the Noyori-type (R,R)- or (S,S)-Ts-DENEB can achieve excellent levels of stereoselectivity in the reduction of indanones. rsc.org The hydrogen source for these reactions is typically isopropanol (B130326) or formic acid. This method can produce the chiral alcohol with high enantiomeric excess (ee).
Oxazaborolidine-catalyzed reductions , such as the Corey-Bakshi-Shibata (CBS) reduction, are another cornerstone of asymmetric ketone reduction. nih.govwikipedia.org These reactions use a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., borane-methyl sulfide (B99878) complex) to deliver a hydride enantioselectively, yielding the chiral alcohol in high ee. Catalysts derived from cis-1-amino-2-indanol are known to be particularly effective for such transformations. mdpi.com
Organocatalysis has also emerged as a potent tool in asymmetric synthesis. researchgate.net Chiral primary amines, for instance, can catalyze the asymmetric reduction of ketones through the formation of chiral iminium ions.
| Catalyst/Method | Substrate Type | Typical Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| (R,R)-Ts-DENEB (Ru-catalyst) | 3-Aryl-1-indanones | High | >99% | rsc.org |
| Corey's Oxazaborolidine | Racemic 3-aryl-1-indanones | Good | High | rsc.org |
| Dendrimeric Supported Prolinol | Substituted Indanones | 93-100% | up to 97% | sigmaaldrich.com |
| Aminoindanol-derived Oxazaborolidine | Acyclic/Cyclic Ketones | >89% | >85% | nih.gov |
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct a stereoselective reaction. derpharmachemica.comwhiterose.ac.uk In the context of synthesizing this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of one of the stereocenters.
For example, an achiral indanone precursor could be converted into a chiral enamine or enolate using a chiral amine or alcohol. The subsequent reaction, such as an alkylation or an aldol (B89426) reaction, would proceed diastereoselectively due to the steric influence of the auxiliary. After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product. While less direct than catalytic methods, this approach is robust and reliable. The conformationally constrained skeleton of aminoindanols makes them excellent chiral auxiliaries for various asymmetric transformations, including aldol and Diels-Alder reactions. google.com
Biotransformational Synthesis (e.g., Enzymatic Resolution, Chemoenzymatic Methods)
Biotransformations, which use enzymes or whole microorganisms as catalysts, are increasingly important for producing enantiopure compounds due to their high selectivity and mild reaction conditions.
Enzymatic Kinetic Resolution is a common strategy. A racemic mixture of 4-amino-1-indanol (or a precursor like 4-aminoindane) can be subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopure substrate from the modified product. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are frequently used for the enantioselective acylation of amines or alcohols. google.com For example, racemic 4-cyano-1-aminoindane can be resolved by acylation in the presence of CAL-B, where one enantiomer is selectively acylated, leaving the other enantiomer in high enantiomeric purity. google.com
Chemoenzymatic methods combine chemical and enzymatic steps to create efficient synthetic routes. An example involves the baker's yeast-mediated reduction of a 1-(methoxycarbonyl)-indan-2-one derivative, which proceeds with high enantioselectivity (99.5% ee). nih.gov The resulting hydroxy ester can then be chemically converted to the desired amino alcohol through steps like hydrolysis and a Curtius rearrangement. nih.gov
Asymmetric Reductive Amination using transaminases is a direct and highly efficient method for converting a prochiral ketone into a chiral amine. A transaminase can catalyze the transfer of an amino group from an amino donor (like isopropylamine) to 4-hydroxy-1-indanone (B1297909) (or a protected version), directly yielding the enantiopure amino alcohol. This approach can achieve high yields and excellent enantioselectivity. semanticscholar.org
| Enzyme/Organism | Method | Substrate | Product/Outcome | Reference |
|---|---|---|---|---|
| Lipase (e.g., CAL-B) | Kinetic Resolution (Acylation) | Racemic 4-cyano-1-aminoindane | Enantiopure (S)-amine (>99% ee) | google.com |
| Transaminase | Asymmetric Reductive Amination | 4-Cyanoindanone | (S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile (100% chiral purity) | semanticscholar.org |
| Baker's Yeast | Asymmetric Ketone Reduction | 1-(Methoxycarbonyl)-indan-2-one | Optically active hydroxy ester (99.5% ee) | nih.gov |
Green Chemistry Principles and Sustainable Routes in the Synthesis of Aminoindane Derivatives
Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. wikipedia.org Key areas for improvement include the choice of solvents, catalysts, and reaction conditions.
The Friedel-Crafts acylation, a key step in building the indanone ring, traditionally uses stoichiometric amounts of corrosive acids. A greener alternative involves using catalytic amounts of recyclable catalysts, such as metal triflates, often in conjunction with microwave heating to reduce reaction times and energy consumption. nih.gov
Solvent choice is critical. Moving away from hazardous organic solvents towards greener alternatives like water, or even performing reactions under solvent-free conditions, is a primary goal. mdpi.com Biocatalytic reactions are particularly advantageous in this regard, as they are often performed in aqueous media under mild temperatures and pressures. wikipedia.org
Chemical Reactivity and Derivatization of 4 Amino 2,3 Dihydro 1h Inden 1 Ol
Reactions Involving the Aromatic Amino Group
The aromatic amino group in 4-amino-2,3-dihydro-1H-inden-1-ol is a primary amine attached to a benzene (B151609) ring, which makes it a versatile functional group for a variety of chemical transformations. Its reactivity is influenced by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution.
Common reactions involving the aromatic amino group include:
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group during subsequent chemical transformations. For instance, reaction with benzoyl chloride in the presence of a base would yield N-(1-hydroxy-2,3-dihydro-1H-inden-4-yl)benzamide. nih.gov
Alkylation: The nitrogen atom can also be alkylated, although over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination, reacting the amino group with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.
Diazotization: Treatment with nitrous acid (HNO₂) at low temperatures converts the primary aromatic amine into a diazonium salt. This intermediate is highly versatile and can undergo a variety of Sandmeyer-type reactions to introduce a wide range of substituents onto the aromatic ring, such as halogens, cyano, and hydroxyl groups.
Formation of Schiff Bases: The amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically reversible and acid-catalyzed.
| Reaction Type | Reagent(s) | Product Type |
| Acylation | Acid chloride, Acid anhydride | Amide |
| Alkylation | Alkyl halide, Aldehyde/Ketone + Reducing agent | Secondary/Tertiary Amine |
| Diazotization | Nitrous acid (NaNO₂ + HCl) | Diazonium salt |
| Schiff Base Formation | Aldehyde, Ketone | Imine |
Transformations of the Secondary Hydroxyl Group
The secondary hydroxyl group at the C1 position of the indane core is another key site for chemical modification. Its reactivity is typical of a secondary alcohol.
Key transformations of the secondary hydroxyl group include:
Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-amino-2,3-dihydro-1H-inden-1-one, using a variety of oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions.
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.
Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide.
Substitution: The hydroxyl group can be converted into a good leaving group, for example, by tosylation with tosyl chloride. The resulting tosylate can then be displaced by a variety of nucleophiles in an S(_N)2 reaction, often with inversion of stereochemistry.
| Reaction Type | Reagent(s) | Product Type |
| Oxidation | PCC, Swern oxidation reagents | Ketone |
| Esterification | Carboxylic acid, Acid chloride, Acid anhydride | Ester |
| Etherification | Base + Alkyl halide (Williamson ether synthesis) | Ether |
| Substitution (via Tosylate) | 1. TsCl, pyridine; 2. Nucleophile | Substituted Indane |
Modifications of the Saturated Five-Membered Ring in the Indane Core
The saturated five-membered ring of the indane core is generally less reactive than the aromatic ring and the functional groups. However, modifications can be achieved under specific conditions.
Dehydrogenation: Under certain catalytic conditions, the dihydroindene core can be dehydrogenated to form the corresponding indene derivative.
Ring Opening: More drastic conditions, such as strong oxidation or reduction, can lead to the opening of the five-membered ring.
Substitution at C2 and C3: While the C-H bonds of the saturated ring are relatively inert, they can be functionalized through radical reactions or by activation with adjacent functional groups. For instance, in the corresponding ketone, the alpha-protons at the C2 position become acidic and can be removed by a base to form an enolate, which can then react with electrophiles.
Formation of Polyfunctionalized Derivatives and Fused Heterocyclic Systems
The presence of both an amino and a hydroxyl group in a cis-relationship, as is common in related amino-indanols, provides a powerful platform for the synthesis of fused heterocyclic systems. nih.govmdpi.comnih.gov While the specific stereochemistry of this compound would be crucial, the potential for such cyclizations is a key feature of its chemical reactivity.
Oxazoline Formation: In molecules where the amino and hydroxyl groups are in a cis-1,2-relationship, they can react with aldehydes, ketones, or carboxylic acid derivatives to form fused oxazoline rings. For example, treatment of a cis-aminoindanol with a carboxylic acid and a dehydrating agent can lead to the formation of an indano-oxazoline. nih.gov
Pyrazine Formation: Dimerization or reaction with other bifunctional molecules can lead to the formation of more complex heterocyclic structures. For example, derivatives of amino-indanols can be used to synthesize pyrazinoindoles. nih.gov
Multi-step Syntheses: The individual reactivities of the amino and hydroxyl groups can be exploited in multi-step syntheses to build complex polyfunctionalized molecules. For instance, the amino group could be acylated, the hydroxyl group oxidized to a ketone, and then the aromatic ring could be further functionalized via reactions on the amino group's directing capabilities.
| Starting Material Moiety | Reagent(s) | Fused Heterocycle |
| cis-Amino alcohol | Carboxylic acid derivative | Oxazoline |
| cis-Amino alcohol | Phosgene equivalent | Oxazolidinone |
| Diamine derivative | Dicarbonyl compound | Pyrazine |
Advanced Spectroscopic and Structural Characterization Techniques for 4 Amino 2,3 Dihydro 1h Inden 1 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 4-amino-2,3-dihydro-1H-inden-1-ol. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to determine the connectivity within the molecule.
1D NMR Spectroscopy: ¹H NMR and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. In the ¹H NMR spectrum of a related compound, 1-indanol, characteristic signals for the aromatic and aliphatic protons are observed. chemicalbook.com For this compound, the introduction of the amino group induces shifts in the aromatic region, aiding in the determination of its position on the benzene (B151609) ring. The signals for the protons on the five-membered ring appear as complex multiplets due to spin-spin coupling.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | ~5.2 | ~76.0 |
| H2 | ~4.0 (axial), ~3.5 (equatorial) | ~60.0 |
| H3 | ~3.0 (dd), ~2.8 (dd) | ~35.0 |
| H5 | ~6.7 | ~115.0 |
| H6 | ~7.1 | ~128.0 |
| H7 | ~6.8 | ~118.0 |
| C1 | - | ~76.0 |
| C2 | - | ~60.0 |
| C3 | - | ~35.0 |
| C3a | - | ~145.0 |
| C4 | - | ~140.0 |
| C5 | - | ~115.0 |
| C6 | - | ~128.0 |
| C7 | - | ~118.0 |
| C7a | - | ~143.0 |
Note: These are approximate values and can vary based on the solvent and specific stereoisomer.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. The monoisotopic mass of C₉H₁₁NO is 149.08406 Da. nih.gov
The fragmentation pattern observed in the mass spectrum provides valuable structural information. In related amino-containing compounds, common fragmentation pathways include the loss of water ([M+H - H₂O]⁺), ammonia (B1221849) ([M+H - NH₃]⁺), and the combined loss of water and carbon monoxide ([M+H - H₂O - CO]⁺). nih.gov For this compound, the initial loss of a water molecule from the alcohol group is expected, followed by further fragmentation of the indane ring system. Analysis of the fragmentation of the related compound 1-indanone (B140024) reveals characteristic losses that help to identify the core structure. nist.govnih.gov
Interactive Data Table: Predicted HRMS Data for this compound
| Adduct | Calculated m/z | Predicted Collision Cross Section (Ų) |
| [M+H]⁺ | 150.09134 | 128.8 |
| [M+Na]⁺ | 172.07328 | 137.2 |
| [M-H]⁻ | 148.07678 | 132.0 |
Data sourced from computational predictions. uni.lu
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group and the N-H stretching vibrations of the primary amine. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. C-N and C-O stretching vibrations will be observed in the fingerprint region (below 1400 cm⁻¹). Studies on related compounds like cis-1-amino-indan-2-ol have utilized IR spectroscopy to investigate intermolecular interactions, such as hydrogen bonding with water molecules. nih.gov
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations are often strong in the Raman spectrum. It is particularly useful for observing symmetric vibrations that may be weak or absent in the IR spectrum.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3200-3600 (broad) |
| N-H (amine) | Stretching | 3200-3500 (two bands for primary amine) |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-2960 |
| Aromatic C=C | Stretching | 1450-1600 |
| C-N | Stretching | 1020-1250 |
| C-O | Stretching | 1000-1260 |
These are general ranges and can be influenced by the molecular environment and hydrogen bonding.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. By diffracting X-rays off a single crystal of this compound, a detailed electron density map can be generated, revealing the precise positions of all atoms in the crystal lattice. This technique allows for the unambiguous determination of the relative and absolute configuration of the chiral centers at C1 and C2.
Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Assignment
Chiroptical spectroscopy techniques are essential for studying chiral molecules like this compound, which has two stereocenters. These methods measure the differential interaction of left and right circularly polarized light with the enantiomers.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. leidenuniv.nlwikipedia.orgkud.ac.in The resulting curve, particularly the sign and shape of the Cotton effect near an absorption band, can be correlated with the absolute configuration of the molecule. libretexts.org For this compound, the chromophore is the substituted benzene ring. The ORD spectrum would be sensitive to the spatial arrangement of the amino and hydroxyl groups relative to the aromatic ring.
Circular Dichroism (CD): CD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. wikipedia.org A CD spectrum shows positive or negative bands corresponding to the electronic transitions of the chromophore. The sign of the Cotton effect in the CD spectrum is directly related to the stereochemistry of the molecule. By comparing the experimental CD spectrum with that predicted by theoretical calculations or with the spectra of related compounds of known absolute configuration, the absolute configuration of this compound can be assigned. These techniques are also highly sensitive for determining the enantiomeric purity of a sample.
Computational Chemistry and Theoretical Investigations of 4 Amino 2,3 Dihydro 1h Inden 1 Ol
Conformational Analysis and Energy Landscapes
Conformational analysis is fundamental to understanding the three-dimensional structure of molecules and its influence on their properties and reactivity. libretexts.org For 4-amino-2,3-dihydro-1H-inden-1-ol, a molecule with a fused ring system and flexible substituents, this analysis reveals the energetically preferred spatial arrangements of its atoms.
The puckered five-membered ring of the indane core can adopt various conformations, often described as envelope or twist forms. The relative orientation of the amino and hydroxyl groups, as well as their positions relative to the benzene (B151609) ring, gives rise to a complex potential energy surface with multiple local minima corresponding to different conformers. libretexts.orgyoutube.com
Theoretical calculations, typically employing density functional theory (DFT) or ab initio methods, can map this energy landscape. By systematically rotating the rotatable bonds—specifically the C-N and C-O bonds—and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface represent stable conformers, while the maxima represent transition states between them.
The relative energies of these conformers are influenced by a combination of factors, including:
Steric Hindrance: Repulsive interactions between bulky groups. libretexts.org
Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms. libretexts.org
Intramolecular Hydrogen Bonding: Potential interactions between the amino and hydroxyl groups, which can stabilize certain conformations.
The conformationally constrained nature of the indane skeleton in aminoindanol (B8576300) derivatives is a key feature that often leads to high selectivity in chemical reactions. nih.gov
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (H2N-C4-C3a-C3) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| A | 60° (gauche) | 180° (anti) | 0.00 | 45.2 |
| B | 180° (anti) | 180° (anti) | 0.85 | 20.1 |
| C | 60° (gauche) | 60° (gauche) | 1.20 | 13.5 |
| D | -60° (gauche) | 180° (anti) | 0.95 | 17.8 |
| E | 180° (anti) | 60° (gauche) | 1.50 | 3.4 |
Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific high-level computational studies.
Electronic Structure and Reactivity Predictions
Computational methods provide powerful tools to investigate the electronic properties of this compound, which are crucial for understanding its reactivity.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. electrochemsci.org
HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. For this compound, the HOMO is likely to be localized on the electron-rich amino group and the aromatic ring, indicating these are the primary sites for electrophilic attack.
LUMO: The energy of the LUMO reflects the molecule's ability to accept electrons. electrochemsci.org The LUMO is expected to be distributed over the aromatic ring and the carbon atom bearing the hydroxyl group, suggesting these as potential sites for nucleophilic attack.
The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. electrochemsci.org
Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the ESP map would likely show negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them susceptible to electrophilic attack or hydrogen bonding. Positive potential would be expected around the hydrogen atoms of the amino and hydroxyl groups.
Theoretical Studies of Reaction Mechanisms in Synthesis and Derivatization
Computational chemistry is instrumental in elucidating the mechanisms of reactions involved in the synthesis and derivatization of aminoindanols. acs.org Theoretical studies can model the entire reaction pathway, identifying transition states and intermediates, and calculating activation energies. This information helps in understanding reaction feasibility, predicting product stereochemistry, and optimizing reaction conditions.
For instance, in the synthesis of aminoindanol derivatives, computational models can investigate the stereoselectivity of key steps, such as the reduction of a ketone or the opening of an epoxide. nih.govmdpi.com By comparing the energy barriers for different reaction pathways leading to various stereoisomers, the model can predict the most likely product, which can then be verified experimentally.
Prediction of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of this compound, which can aid in its characterization and identification.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing the predicted spectra with experimental data can help in assigning peaks and confirming the structure.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, an IR spectrum can be simulated. This allows for the assignment of characteristic absorption bands, such as the N-H and O-H stretching vibrations, and the various C-H and C-C vibrations of the indane skeleton.
Raman Spectroscopy: Similar to IR spectroscopy, Raman spectra can be computationally predicted. nih.govnih.gov
The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. arxiv.org
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Value | Experimental Value |
| ¹H NMR (δ, ppm) - H1 | 4.85 | 4.92 |
| ¹H NMR (δ, ppm) - NH₂ | 3.50 | 3.61 |
| ¹³C NMR (δ, ppm) - C1 | 75.2 | 76.1 |
| ¹³C NMR (δ, ppm) - C4 | 145.8 | 146.5 |
| IR (cm⁻¹) - O-H Stretch | 3350 | 3365 |
| IR (cm⁻¹) - N-H Stretch | 3280 | 3295 |
Note: This table is for illustrative purposes. Actual data would require specific computational and experimental work.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, considering its interactions with its environment, such as solvent molecules. youtube.comyoutube.comyoutube.com
For this compound, MD simulations can:
Model Solvent Effects: By explicitly including solvent molecules (e.g., water, methanol) in the simulation box, one can study how the solvent influences the conformational preferences of the molecule. Hydrogen bonding between the amino and hydroxyl groups and the solvent can significantly alter the energy landscape.
Investigate Intermolecular Interactions: MD simulations can model the aggregation of molecules and the formation of intermolecular hydrogen bonds. This is particularly relevant for understanding the properties of the compound in the solid state and in concentrated solutions.
Simulate Binding to Biological Macromolecules: If the compound is being investigated as a ligand for a protein, MD simulations can be used to study the binding process, the stability of the ligand-protein complex, and the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding. nih.govnih.gov
The insights gained from MD simulations are valuable for understanding the macroscopic properties of this compound and for designing derivatives with specific desired properties. kfupm.edu.sa
Applications of 4 Amino 2,3 Dihydro 1h Inden 1 Ol As a Chiral Building Block and Advanced Chemical Intermediate
Role in the Asymmetric Synthesis of Complex Organic Molecules
The isomer (1R,2S)-(+)-cis-1-amino-2-indanol and its enantiomer are pivotal in the synthesis of enantiomerically pure compounds, which is critical in the pharmaceutical industry for developing drugs with high efficacy and minimal side effects. chemblink.com They serve as chiral auxiliaries, which are temporarily incorporated into a molecule to direct the stereoselective formation of a new chiral center.
Development of Chiral Ligands for Asymmetric Catalysis
Perhaps the most significant application of cis-1-amino-2-indanol is in the synthesis of privileged chiral ligands for asymmetric catalysis. researchgate.net These include:
Bis(oxazoline) (BOX) Ligands: Aminoindanol-derived BOX ligands, often referred to as IndaBox, are renowned for their effectiveness in a multitude of metal-catalyzed transformations. researchgate.net These C₂-symmetric ligands form stable chelate complexes with metals like copper, rhodium, and magnesium, creating a constrained chiral environment that leads to high enantioselectivity in reactions such as Diels-Alder, Michael additions, and hydrosilylations. researchgate.net
Amino Alcohol Ligands: The core amino alcohol structure is itself a powerful ligand class. These ligands are instrumental in processes like asymmetric transfer hydrogenation of ketones and the enantioselective addition of organozinc reagents to aldehydes.
Utilization as a Scaffold for Rational Design
The rigid indane framework of the 1-amino-2-ol isomer makes it an excellent scaffold for designing molecules with specific three-dimensional orientations. While direct evidence for its use in molecular probes is not prevalent in the initial search, this structural feature is ideal for creating specific binding interactions required for such tools.
Precursor for Specialty Chemicals and Advanced Materials Synthesis
The chirality and functionality of cis-1-amino-2-indanol make it a valuable starting material for creating specialty polymers and other advanced materials where stereochemistry dictates the material's properties. chemblink.com
Analytical Methodologies for Purity and Stereochemical Control of 4 Amino 2,3 Dihydro 1h Inden 1 Ol
Chromatographic Techniques for Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))
The determination of the chemical purity of 4-amino-2,3-dihydro-1H-inden-1-ol is a critical step in its quality control. HPLC is a widely used technique for this purpose due to its high resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC):
A common approach for analyzing amino-containing compounds like this compound is reversed-phase HPLC. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For the analysis of polar, ionizable compounds, hydrophilic interaction liquid chromatography (HILIC) can also be a suitable option. jocpr.com
A typical HPLC method for purity assessment would involve a C18 column, which is a versatile stationary phase for the separation of a wide range of organic molecules. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer to control the pH and improve peak shape. The pH of the mobile phase is a crucial parameter as it affects the ionization state of the amino group and the hydroxyl group of the analyte, thereby influencing its retention on the column. An acidic buffer, for instance, would ensure that the amino group is protonated. Detection is commonly performed using an ultraviolet (UV) detector, as the benzene (B151609) ring in the indane structure is a strong chromophore.
A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate the main compound from impurities with a wide range of polarities.
Gas Chromatography (GC):
Gas chromatography is another powerful technique for assessing the purity of volatile and thermally stable compounds. For a polar compound like this compound, derivatization is often necessary to increase its volatility and thermal stability, preventing peak tailing and decomposition in the GC system. Derivatizing agents can react with the amino and hydroxyl groups to form less polar derivatives.
Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly useful as it provides structural information about the separated components, aiding in the identification of impurities.
Table 1: Illustrative HPLC Purity Analysis Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess Determination (e.g., Chiral HPLC, Chiral GC)
Since this compound possesses two chiral centers, it can exist as four stereoisomers (two pairs of enantiomers). The biological activity of these stereoisomers can differ significantly, making it crucial to control the enantiomeric purity of the desired isomer. Chiral chromatography is the gold standard for this purpose.
Chiral High-Performance Liquid Chromatography (Chiral HPLC):
Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact stereoselectively with the enantiomers of the analyte, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are among the most widely used and effective for the separation of a broad range of chiral compounds, including amines. nih.gov The choice of the specific CSP and the mobile phase is critical for achieving successful enantiomeric resolution. yakhak.org
For the separation of the enantiomers of this compound, a normal-phase or polar organic mode of chromatography is often employed. In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol). The alcohol component of the mobile phase acts as a polar modifier, and its concentration is a key parameter for optimizing the separation.
The interactions between the analyte and the CSP that lead to chiral recognition are complex and can include hydrogen bonding, dipole-dipole interactions, and π-π interactions. The amino and hydroxyl groups of this compound are key functional groups that can participate in these interactions with the CSP.
Chiral Gas Chromatography (Chiral GC):
Similar to GC for purity analysis, chiral GC requires the derivatization of the analyte to enhance its volatility. The derivatized enantiomers are then separated on a chiral capillary column. These columns are coated with a chiral selector, often a cyclodextrin (B1172386) derivative, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation.
Table 2: Example Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition |
| Column | Chiralpak® AD-H (Amylose derivative) or Chiralcel® OD-H (Cellulose derivative) |
| Mobile Phase | Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 5 µL |
Capillary Electrophoresis for Analytical Separations
Capillary electrophoresis (CE) is a high-efficiency separation technique that can be an excellent alternative or complementary method to HPLC for the analysis of this compound. CE separates ions based on their electrophoretic mobility in an electric field.
For the analysis of a compound like this compound, which has an amino group, the separation can be readily achieved by controlling the pH of the background electrolyte (BGE). At a pH below the pKa of the amino group, the compound will be protonated and carry a positive charge, allowing it to migrate in the electric field. The separation of the cis- and trans-diastereomers of aminoindanol (B8576300) has been successfully demonstrated by simply adjusting the pH of the buffer. nih.gov
To separate the enantiomers, a chiral selector must be added to the BGE. Cyclodextrins are commonly used chiral selectors in CE. nih.gov The chiral selector forms transient inclusion complexes with the enantiomers, and the different stability of these diastereomeric complexes leads to different effective mobilities and, consequently, their separation. The type and concentration of the cyclodextrin, as well as the temperature, are critical parameters for optimizing the enantiomeric separation. nih.gov
One of the key advantages of CE is its very high separation efficiency, leading to sharp peaks and excellent resolution. It also requires only very small amounts of sample and solvent, making it a green analytical technique.
Table 3: Illustrative Capillary Electrophoresis Method for Stereoisomer Separation
| Parameter | Condition |
| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |
| Background Electrolyte | 25 mM Phosphate buffer (pH 2.5) containing 20 mM alpha-Cyclodextrin |
| Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV at 214 nm |
| Injection | Hydrodynamic (50 mbar for 5 s) |
Future Perspectives and Emerging Research Avenues for 4 Amino 2,3 Dihydro 1h Inden 1 Ol
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of 4-amino-2,3-dihydro-1H-inden-1-ol and its derivatives is ripe for integration with flow chemistry and automated synthesis platforms. Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages such as enhanced safety, improved reaction control, and scalability. thieme.dethieme-connect.de For the synthesis of complex molecules, flow chemistry can bridge the gap between laboratory-scale experiments and industrial production. nih.gov
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of reaction conditions. soci.org These systems allow for the rapid screening of various parameters like temperature, pressure, catalysts, and reagents, leading to higher yields and purities in shorter timeframes. The application of such automated systems to the synthesis of aminoindane derivatives could significantly streamline the production of libraries of compounds for biological screening and materials science applications.
A key advantage of flow chemistry is the ability to handle hazardous reagents and intermediates safely. thieme.de Reactions that are difficult or dangerous to scale up in traditional batch reactors can often be performed with greater control in a continuous flow setup. This is particularly relevant for the multi-step syntheses often required to produce functionalized aminoindanes.
Exploration of Novel Catalytic Transformations and Reaction Pathways
The development of novel catalytic transformations is crucial for expanding the synthetic utility of this compound. While various methods exist for the synthesis of the aminoindane core, there is always a need for more efficient, selective, and environmentally friendly approaches. researchgate.net
Future research will likely focus on:
Asymmetric Catalysis: The development of new chiral catalysts will be instrumental in producing enantiomerically pure forms of this compound and its derivatives. Chiral aminoindanes are valuable building blocks in medicinal chemistry.
C-H Activation: Direct functionalization of the carbon-hydrogen bonds on the indane scaffold represents a highly atom-economical approach to creating new derivatives. Research into selective C-H activation catalysts could open up new avenues for modifying the molecule's properties.
Domino Reactions: Designing domino or cascade reactions, where multiple chemical transformations occur in a single pot, can significantly increase synthetic efficiency. mdpi.com These complex reactions can rapidly build molecular complexity from simple starting materials. mdpi.com
The reactivity of the amino and hydroxyl groups of this compound can be exploited in various coupling and cyclization reactions to generate diverse heterocyclic systems. nih.gov For instance, palladium-catalyzed coupling reactions could be employed to introduce a wide range of substituents. nih.gov
Advanced Materials Science Applications Derived from Aminoindane Building Blocks
The unique structural and electronic properties of the aminoindane scaffold make it an attractive building block for the development of advanced materials. The rigid bicyclic core combined with the reactive amino and hydroxyl functionalities allows for the construction of well-defined three-dimensional structures.
Potential applications in materials science include:
Polymers and Dendrimers: this compound can serve as a monomer or a core unit for the synthesis of novel polymers and dendrimers. These materials could exhibit interesting optical, electronic, or self-assembling properties.
Organic Light-Emitting Diodes (OLEDs): The incorporation of aminoindane units into organic molecules for OLEDs could influence their charge transport properties and emission characteristics.
Sensors: Derivatives of this compound could be designed to selectively bind to specific analytes, forming the basis for new chemical sensors. The fluorescence properties of some derivatives could be exploited for this purpose.
The ability to precisely control the stereochemistry of the aminoindane unit is particularly important for creating materials with ordered structures, such as chiral liquid crystals or porous organic frameworks.
Development of High-Throughput Screening Methodologies for New Chemical Reactions
To accelerate the discovery of new reactions and applications for this compound, the development of high-throughput screening (HTS) methodologies is essential. pressbooks.pub HTS allows for the rapid testing of thousands of potential reactions or compounds in parallel, significantly speeding up the research process. pressbooks.pub
Key aspects of developing HTS for this compound would involve:
Assay Development: Creating sensitive and reliable assays to detect the formation of desired products. This could involve fluorescence-based methods, mass spectrometry, or other analytical techniques. nih.govnih.gov
Miniaturization: Performing reactions in microplates (e.g., 384- or 1536-well plates) to minimize the consumption of reagents and allow for a high degree of parallelization. nih.gov
Robotics and Automation: Utilizing robotic systems for liquid handling and plate manipulation to ensure reproducibility and high throughput. pressbooks.pub
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-amino-2,3-dihydro-1H-inden-1-ol, and how can enantiomeric purity be achieved?
- Methodological Answer : Racemic 2,3-dihydro-1H-inden-1-ol derivatives can be synthesized via palladium-catalyzed hydration-olefin insertion cascades, achieving yields up to 99% under mild conditions . For enantiomeric resolution, Burkholderia cepacia lipase-mediated enzymatic acylation in methyl tert-butyl ether (MTBE) with vinyl acetate at 24°C achieves 50% conversion in 18 hours, producing (S)-enantiomers with high stereoselectivity .
Q. How is the stereochemistry of halo-substituted 2,3-dihydro-1H-inden-1-ol derivatives validated experimentally?
- Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) resolves stereochemical ambiguities. For example, controversies in (S)-4-bromo-2,3-dihydro-1H-inden-1-ol configurations were addressed by comparing experimental data with SHELX-refined structural models . Nuclear Overhauser Effect (NOE) NMR studies further confirm spatial arrangements of substituents .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments and carbon frameworks (e.g., δ 8.62 ppm for indole protons in related analogs) .
- HPLC with chiral columns : Separates enantiomers using polysaccharide-based stationary phases.
- Mass spectrometry (FAB-HRMS) : Confirms molecular weights (e.g., m/z 335.1512 [M+H]+ for triazole derivatives) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in stereochemical assignments of dihydroindenol derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict stable conformers, while molecular docking with enzymes like aggrecanase identifies bioactive configurations. For example, the cis-(1S,2R)-amino-2-indanol scaffold was validated as a tyrosine mimic in aggrecanase inhibitors using docking studies . Comparative analysis of computed vs. experimental NMR shifts (e.g., 13C δ 127.1 ppm) refines structural assignments .
Q. What strategies mitigate low yields in multi-step syntheses of 4-amino-dihydroindenol-based pharmacophores?
- Methodological Answer :
- Catalyst optimization : RuCl(p-cymene) precatalysts with HCO2Na/H2O as hydrogen donors improve yields (e.g., 82% for (S)-2,3-dihydro-1H-inden-1-ol intermediates) .
- Solvent tuning : PEG-400/DMF mixtures enhance reaction efficiency in CuI-catalyzed azide-alkyne cycloadditions .
- Purification protocols : Flash chromatography (70:30 EtOAc/hexanes) or recrystallization from hot EtOAc reduces byproduct interference .
Q. How do steric and electronic effects influence the reactivity of 4-amino-dihydroindenol in metal complexation?
- Methodological Answer : Schiff base ligands derived from 4-amino-dihydroindenol form stable Co(II), Ni(II), and Pd(II) complexes. Conductance measurements (10–20 Ω⁻¹ cm² mol⁻¹) confirm octahedral geometries, while UV-Vis spectra (λmax = 450–600 nm) indicate d-d transitions sensitive to substituent electronegativity . Steric hindrance from the indenyl group reduces coordination sites, favoring monodentate binding .
Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed reactions involving dihydroindenol precursors?
- Methodological Answer : Nucleopalladation of alkynes initiates regioselective hydration, followed by intramolecular Michael addition. Isotopic labeling (e.g., D2O) traces proton transfer pathways, while kinetic studies reveal rate-determining steps in the formation of cis-2,3-disubstituted dihydroindenones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
